molecular formula C11H16ClNO2 B157951 MDMA hydrochloride CAS No. 64057-70-1

MDMA hydrochloride

Cat. No.: B157951
CAS No.: 64057-70-1
M. Wt: 229.7 g/mol
InChI Key: LUWHVONVCYWRMZ-UHFFFAOYSA-N
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Description

3,4-Methylenedioxymethamphetamine hydrochloride, commonly known as MDMA hydrochloride, is a synthetic compound belonging to the substituted methylenedioxyphenethylamine and substituted amphetamine classes of chemicals. It is widely known for its psychoactive properties and is often associated with recreational use under the names “ecstasy” and “molly”. This compound is a potent empathogen-entactogen, which means it induces feelings of empathy, emotional closeness, and enhanced sensory perception .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDMA hydrochloride typically involves multiple steps starting from non-controlled precursors. One common method begins with the condensation of safrole with formamide to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This intermediate is then reductively aminated using methylamine and a reducing agent such as sodium cyanoborohydride to yield MDMA. The final step involves the conversion of MDMA to its hydrochloride salt by acidification with hydrochloric acid in isopropanol, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, adhering to current Good Manufacturing Practices (cGMP). The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield. The overall yield of this compound in industrial settings can range from 41.8% to 54.6%, with chemical purity exceeding 99.4% .

Chemical Reactions Analysis

Decomposition Reactions

MDMA hydrochloride degrades under oxidative, reductive, and hydrolytic conditions:

Reaction Type Products Conditions/Reagents Implications
Oxidation3,4-methylenedioxyamphetamine (MDA), HHMAKMnO₄, H₂O₂, pH >7Forms neurotoxic metabolites
ReductionSecondary amines (e.g., N-methyl derivatives)LiAlH₄, NaBH₄Alters pharmacological activity
HydrolysisMethamphetamine derivativesAcidic/basic aqueous media, heatStability concerns in formulations

Electrochemical studies reveal MDMA oxidizes to ortho-quinones at +0.6 V (vs. Ag/AgCl), which conjugate with glutathione or N-acetylcysteine, forming redox-active adducts .

Metabolic Pathways

MDMA undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes and catechol-O-methyltransferase (COMT):

Pathway Metabolites Enzymes Toxicological Impact
O-DemethylenationHHMA → HMMA (glucuronide)CYP2D6, CYP3A4, COMTROS generation, oxidative stress
N-DemethylationMDA → HHACYP2C19, CYP2B6Prolonged half-life in CYP2C19 poor metabolizers
ConjugationSulfates, glucuronidesUGT, SULTRenal excretion

Stereoselective metabolism occurs: R-MDMA exhibits a longer plasma half-life (5.8 vs. 3.6 hours for S-MDMA) due to slower hepatic clearance .

Substitution and Functionalization

MDMA’s amine group participates in alkylation and acylation reactions:

Reaction Products Reagents Applications
N-AlkylationN-ethyl-MDMAAlkyl halides, K₂CO₃Analog synthesis
AcylationN-acetyl-MDMAAcetyl chloride, pyridineMetabolic studies
Halogenation6-Cl-MDMACl₂, RuO₄Route-specific impurity identification

Chlorinated impurities (e.g., 6-Cl-MDMA) arise during piperonal oxidation, serving as markers for synthetic route determination .

Table 1: Stability under Accelerated Conditions

Condition Degradation (%) Major Degradants
40°C/75% RH, 1 month8.2MDA, HHMA
0.1M HCl, 24h12.5Methamphetamine derivatives

Table 2: Metabolic Enzyme Affinities

Enzyme Km (μM) Vmax (nmol/min/mg) Role
CYP2D6984.2Primary O-demethylenation
CYP2C192201.8N-demethylation

Scientific Research Applications

Therapeutic Applications

Post-Traumatic Stress Disorder (PTSD) Treatment

Recent studies have highlighted the efficacy of MDMA-assisted therapy for treating PTSD. A landmark study demonstrated that patients receiving MDMA in conjunction with psychotherapy showed significant reductions in PTSD symptoms compared to those receiving placebo . The mechanism is thought to involve enhanced emotional engagement and decreased fear responses during therapy sessions.

Psychoactive Effects and Neurobiology

MDMA is recognized for its ability to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. Research indicates that both the R- and S-enantiomers of MDMA have distinct pharmacological profiles, influencing mood, empathy, and social bonding . Understanding these effects can inform its therapeutic use, particularly in enhancing emotional processing during psychotherapy.

Pharmacological Research

Monoamine Release Studies

MDMA's unique pharmacological properties have led to extensive research into its effects on monoamine neurotransmitter release. Studies using microdialysis techniques in animal models have shown that MDMA significantly increases the release of serotonin and dopamine . This has implications for understanding its potential therapeutic benefits as well as risks associated with recreational use.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of MDMA is complex, with nonlinear characteristics observed at varying doses. The half-life of MDMA is approximately 8–9 hours, but can vary significantly based on individual metabolic factors . Understanding these dynamics is crucial for optimizing dosing regimens in clinical settings.

Forensic Applications

Drug Detection Methods

MDMA hydrochloride is frequently encountered in forensic contexts, necessitating reliable detection methods. Near-infrared (NIR) spectroscopy has emerged as a promising technique for on-site identification of MDMA in various forms. Studies have shown that NIR can distinguish between hydrated and anhydrous forms of this compound based on distinct spectral signatures . This capability enhances the efficiency of drug identification in law enforcement operations.

Quantification Techniques

Recent advancements in quantitative analysis methods such as 1H quantitative nuclear magnetic resonance (NMR) provide reliable means for assessing the purity of seized MDMA samples. These methods have demonstrated high precision and accuracy, enabling law enforcement agencies to better understand the composition of illicit drugs .

Case Studies

Study Focus Findings
Howell et al. (2018)NeurobiologyDemonstrated MDMA's role in promoting fear extinction learning in mice, suggesting potential applications in anxiety disorders .
NIDA (2023)Clinical EfficacyHighlighted successful outcomes of MDMA-assisted therapy for PTSD patients, showing significant symptom reduction .
Forensic Chemistry Study (2023)Drug DetectionUtilized NIR spectroscopy to identify and differentiate between hydrated and anhydrous forms of this compound in seized samples .

Mechanism of Action

MDMA hydrochloride acts primarily as a releasing agent of serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release by reversing their respective transporters through phosphorylation. MDMA also acts as a weak agonist at 5-HT1 and 5-HT2 receptors. The compound’s entactogenic effects are partly due to the indirect release of oxytocin via activation of the serotonin system .

Comparison with Similar Compounds

MDMA hydrochloride is unique among entactogens due to its specific combination of empathogenic and stimulant effects. Similar compounds include:

    3,4-Methylenedioxyamphetamine (MDA): A metabolite of MDMA with similar but more potent effects.

    Methylone: A synthetic cathinone with entactogenic properties but less potent than MDMA.

    4-Methylmethcathinone (Mephedrone): Another synthetic cathinone with stimulant and entactogenic effects.

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine with potent entactogenic and psychedelic effects

This compound stands out due to its well-documented therapeutic potential and unique pharmacological profile, making it a valuable compound for both scientific research and potential clinical applications.

Biological Activity

3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic compound renowned for its psychoactive properties. MDMA hydrochloride is the hydrochloride salt form of this compound, which enhances its stability and solubility. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

MDMA exerts its effects primarily through interactions with various neurotransmitter systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The compound is known to inhibit the reuptake of these monoamines by binding to their respective transporters, leading to increased extracellular levels.

Key Mechanisms:

  • Serotonin Release: MDMA induces the release of serotonin by reversing the action of the serotonin transporter (SERT). It also inhibits monoamine oxidase, which contributes to elevated serotonin levels .
  • Dopamine Release: While MDMA primarily affects serotonin, it also increases dopamine release, though to a lesser extent compared to serotonin .
  • Norepinephrine Effects: MDMA stimulates norepinephrine release, contributing to its stimulant effects such as increased heart rate and blood pressure .

Pharmacological Profile

MDMA has a complex pharmacological profile characterized by its ability to bind to multiple receptors:

Receptor Binding Affinity Effect
SERTHighSerotonin release
DATModerateDopamine release
5-HT2AMicromolarHallucinogenic effects
5-HT2BMicromolarPotentially contributes to cardiovascular effects

Research indicates that MDMA's effects are not solely due to monoamine release; it may also involve receptor-mediated pathways that influence mood and perception .

Case Studies and Clinical Findings

  • Refractory Psychosis Case Study:
    A notable case involved a 23-year-old woman with chronic MDMA use who developed severe psychosis. Despite treatment with conventional antipsychotics, her symptoms worsened, necessitating electroconvulsive therapy (ECT). This case underscores the potential for MDMA to exacerbate underlying psychiatric conditions and highlights the need for comprehensive mental health care for users .
  • Acute Effects on Brain Function:
    A study using resting-state fMRI found that acute administration of MDMA altered brain connectivity patterns, particularly increasing connectivity between the amygdala and hippocampus while decreasing connectivity in other regions associated with emotional regulation. These changes correlated with subjective reports of enhanced mood and emotional connection during MDMA use .

Research Findings

Recent studies have expanded our understanding of MDMA's biological activity:

  • Monoamine Release Dynamics: In vitro studies demonstrated that MDMA significantly increases serotonin and norepinephrine release compared to dopamine. For instance, one study reported that MDMA induced a 56.6% increase in serotonin release compared to a 376% increase in norepinephrine release .
  • Pharmacokinetics: The pharmacokinetic properties of MDMA reveal a half-life ranging from 5.1 hours for S-MDMA to 12 hours for R-MDMA, suggesting variations in metabolic pathways and effects based on stereochemistry .

Comparative Analysis of MDMA Analogues

Recent research has explored bioisosteric analogs of MDMA that may offer improved therapeutic profiles with reduced side effects. These analogs exhibit weaker interactions with off-target receptors while maintaining primary pharmacological actions at SERT and DAT .

Compound SERT Interaction DAT Interaction 5-HT2A/2B/2C Activity
MDMAStrongStrongModerate
New Analog AWeakerWeakerReduced
New Analog BWeakerWeakerReduced

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHVONVCYWRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42542-10-9 (Parent)
Record name MDMA hydrochloride
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DSSTOX Substance ID

DTXSID5048893
Record name (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride
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Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64057-70-1
Record name 3,4-Methylenedioxymethamphetamine hydrochloride
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Record name MDMA hydrochloride
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Record name 64057-70-1
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Record name (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride
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Record name 3,4-Methylenedioxymethylamphetamine
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Record name MIDOMAFETAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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